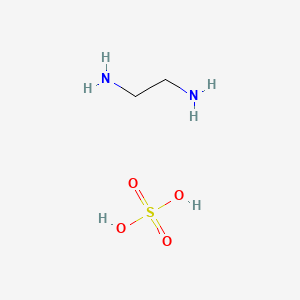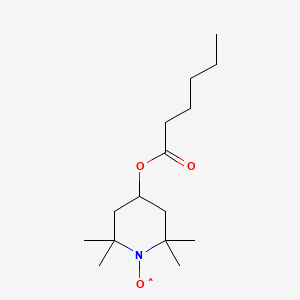
2,3,5,6-Tetrafluorotyrosine
Vue d'ensemble
Description
2,3,5,6-Tetrafluorotyrosine (TFTY) is a modified amino acid that has gained significant attention in the field of chemical biology and biochemistry. It is a fluorinated derivative of tyrosine, which is a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the human body. TFTY has shown promising results in various scientific research applications due to its unique chemical properties and potential therapeutic applications.
Applications De Recherche Scientifique
Coordination Polymers and Metal-Organic Frameworks : Tetrafluoroterephthalic acid, a related compound to 2,3,5,6-Tetrafluorotyrosine, has been used in synthesizing new coordination polymers and metal-organic frameworks. Its ability to form single crystals and enhanced solubility in water make it a valuable component in materials chemistry (Orthaber et al., 2010).
Radiolabeling for PET Imaging : N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a derivative of 2,3,5,6-Tetrafluorotyrosine, is used in synthesizing prosthetic groups for radiolabeling peptides in positron emission tomography (PET) imaging. This is significant in nuclear medicine, where peptides are increasingly used as PET-imaging probes (Davis & Fettinger, 2018).
Development of Fluorinated Materials : The synthesis of highly fluorinated styrene-based materials, including derivatives of 2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene, has been achieved. These materials show potential for use in creating surfaces with low energy due to the fluorinated side chains, which is valuable in various industrial applications (Borkar et al., 2004).
Optoelectronic Device Optimization : 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) is utilized in optimizing many optoelectronic devices. Its electrical properties play a critical role in improving the performance of devices based on organic compounds and polymers (Rubino et al., 2021).
Smart Peptide Development : L-tetrafluorotyrosine (L-f(4)Y) has been synthesized and used as a pH sensing element in smart peptides. These peptides can lyse membranes in response to biological stimuli, making them interesting for biomedical applications (Wang et al., 2011).
Electron Paramagnetic Resonance Studies : Research on 2,3,5,6-Tetrafluorophenylnitren-4-yl has provided insights into its electron paramagnetic resonance (EPR) spectroscopy, contributing to our understanding of high-spin quartet states in molecular structures (Sander et al., 2008).
Propriétés
IUPAC Name |
2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSMUNGVKVABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluorotyrosine | |
CAS RN |
18933-45-4 | |
| Record name | 2,3,5,6-Tetrafluorotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC96318 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3,5,6-Tetrafluorotyrosine used as a phosphotyrosine surrogate in studying SH2 domain binding?
A1: SH2 domains are protein domains that recognize and bind to phosphorylated tyrosine residues, playing crucial roles in signal transduction pathways. Studying these interactions often requires stable analogs of phosphotyrosine. 2,3,5,6-Tetrafluorotyrosine serves as a non-hydrolyzable phosphotyrosine mimic. This means it resists enzymatic removal of the phosphate group, which can occur with natural phosphotyrosine, offering increased stability in assays and facilitating the study of transient interactions.
Q2: What can the provided research abstracts tell us about the findings related to 2,3,5,6-Tetrafluorotyrosine and SH2 domain binding?
A2: While the abstracts themselves do not provide specific results, they highlight the research objective: identifying binding motifs for the p56lck SH2 domain using peptide libraries containing 2,3,5,6-Tetrafluorotyrosine. [, ] This suggests the researchers aimed to determine the preferred amino acid sequences surrounding the 2,3,5,6-Tetrafluorotyrosine for optimal binding to the p56lck SH2 domain. By analyzing the binding affinities of different peptide sequences containing the surrogate, they could gain insights into the molecular recognition mechanisms of this specific SH2 domain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















